molecular formula C22H26N2O4 B6349247 4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-05-5

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349247
CAS No.: 1326811-05-5
M. Wt: 382.5 g/mol
InChI Key: GWKNIXCZOKUNCI-UHFFFAOYSA-N
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Description

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a naphthalene moiety and a diazaspiro framework. The compound's molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The presence of the naphthalene carbonyl group enhances the compound's potential for various chemical interactions, influencing its biological activity. The compound also features an oxa bridge and two nitrogen atoms within its diaza framework, contributing to its distinctive chemical properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight382.45 g/mol
Structural CharacteristicsSpirocyclic structure with naphthalene moiety
Functional GroupsCarbonyl, oxa, diaza

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in this compound may enhance its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds designed based on the naphthalene structure have demonstrated activity against Staphylococcus aureus and other pathogenic bacteria by targeting the FtsZ protein involved in bacterial cell division .

Anticancer Potential

The naphthalene moiety is known for its ability to intercalate into DNA, which can lead to cytotoxic effects in cancer cells. Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies typically involve assessing binding affinities to proteins or enzymes implicated in disease pathways.

MechanismDescription
Enzyme InhibitionPotential inhibition of key enzymes in metabolic pathways
DNA IntercalationAbility to intercalate into DNA leading to cytotoxic effects
Protein BindingBinding to specific receptors influencing cellular signaling

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include acylation techniques that introduce the naphthalene carbonyl group into the diazaspiro framework.

Synthesis Overview

  • Formation of Diazaspiro Framework : Cyclization reactions involving appropriate precursors.
  • Acylation : Introduction of the naphthalene carbonyl group using solvents like tetrahydrofuran or dichloromethane.
  • Purification : Techniques such as crystallization or chromatography to achieve high yields and purity.

Case Studies

Recent studies have highlighted the biological efficacy of compounds structurally related to this compound. For instance:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited MIC values comparable to established antibiotics against Bacillus subtilis and Staphylococcus aureus.
  • Anticancer Activity Assessment : Research indicated that similar compounds induced apoptosis in breast cancer cell lines through DNA damage pathways.

Properties

IUPAC Name

4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKNIXCZOKUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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